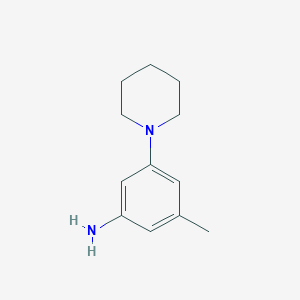

3-Methyl-5-(piperidin-1-yl)aniline

説明

特性

IUPAC Name |

3-methyl-5-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-7-11(13)9-12(8-10)14-5-3-2-4-6-14/h7-9H,2-6,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULYEAPKBOSKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(piperidin-1-yl)aniline typically involves the reaction of 3-methyl-5-nitroaniline with piperidine under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reagents for this reduction include palladium on carbon (Pd/C) and hydrogen gas (H2) or other reducing agents like iron powder and hydrochloric acid (HCl) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .

化学反応の分析

Types of Reactions: 3-Methyl-5-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: Pd/C with H2, iron powder with HCl.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Fully saturated amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

Chemical Properties and Structure

3-Methyl-5-(piperidin-1-yl)aniline has the molecular formula and features a piperidine ring attached to an aniline moiety with a methyl group at the third position of the aniline ring. The presence of the piperidine ring enhances its stability and solubility, making it a valuable scaffold in drug design and other applications.

Chemistry

In the field of chemistry, 3-Methyl-5-(piperidin-1-yl)aniline serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of new chemical entities with enhanced biological activities.

Biology

The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. Research indicates that piperidine derivatives can interact with various biological targets, offering insights into their mechanisms of action .

Medicine

3-Methyl-5-(piperidin-1-yl)aniline is being explored for its pharmacological activities, which include analgesic, anti-inflammatory, and antipsychotic effects. Its derivatives have shown promise in treating neurological disorders and cancer due to their ability to modulate synaptic plasticity and induce apoptosis in tumor cells .

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments, and materials science. Its chemical properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study involving tumor-bearing mice demonstrated that treatment with 3-Methyl-5-(piperidin-1-yl)aniline resulted in significant tumor growth suppression compared to control groups. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of this compound revealed improvements in memory retention in animal models. This suggests a potential role in managing conditions like Alzheimer's disease by enhancing synaptic plasticity .

作用機序

The mechanism of action of 3-Methyl-5-(piperidin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring can enhance the compound’s binding affinity and specificity for certain targets, leading to desired pharmacological outcomes .

類似化合物との比較

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 3-Methyl-5-(piperidin-1-yl)aniline and analogs:

Key Observations:

- Polarity and Solubility: The sulfonyl-containing analog (C₁₃H₂₀N₂O₂S) is significantly more polar due to the -SO₂CH₃ group, enhancing aqueous solubility compared to the target compound .

- Basicity: The piperazinyl analog (C₁₁H₁₆N₃) exhibits higher basicity than the piperidinyl-containing target due to the additional nitrogen in the piperazine ring .

- Aromatic Reactivity: Replacing the benzene ring with pyridine (as in C₁₁H₁₅N₂) creates an electron-deficient system, altering nucleophilic substitution patterns .

生物活性

3-Methyl-5-(piperidin-1-yl)aniline, a compound with significant biological implications, has garnered attention in various research studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Methyl-5-(piperidin-1-yl)aniline can be represented as follows:

This compound features a piperidine ring and an aniline moiety, contributing to its pharmacological properties. The presence of the methyl group at the 3-position enhances its lipophilicity, which is crucial for biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to 3-Methyl-5-(piperidin-1-yl)aniline exhibit promising antiviral properties. For instance, synthesized compounds have demonstrated significant antiviral activity against influenza virus (H1N1) and herpes simplex virus (HSV-1), with low IC50 values indicating high potency . The mechanism involves inhibition of viral replication, as evidenced by reduced viral gene expression in treated cells.

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that structurally related compounds exhibit bactericidal effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM . The mechanism of action includes inhibition of protein synthesis and disruption of biofilm formation, making it a candidate for treating resistant bacterial strains.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of 3-Methyl-5-(piperidin-1-yl)aniline. Various modifications to the piperidine and aniline portions have been explored:

These modifications highlight the importance of functional groups in enhancing the compound's efficacy and selectivity.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral potential of related piperidine derivatives, compounds were tested against H1N1 and HSV-1. The most effective derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as antiviral agents . In silico molecular docking studies further elucidated their binding affinities to viral proteins.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of piperidine-based compounds against Staphylococcus aureus and Enterococcus faecalis. The results indicated that certain derivatives significantly disrupted biofilm formation, with MIC values comparable to standard antibiotics . This suggests that these compounds could serve as alternatives in treating biofilm-associated infections.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methyl-5-(piperidin-1-yl)aniline, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via catalytic reduction of nitro precursors or nucleophilic substitution reactions. For example, describes a general reduction procedure for 4-(Piperidin-1-yl)aniline derivatives using ethanol as a solvent, achieving >90% yield. Purification involves recrystallization (e.g., ethanol or diethyl ether) and thin-layer chromatography (TLC) for intermediate validation . Final purity is confirmed via HPLC (>95%) and melting point analysis (compare to literature values, e.g., 41°C for analogous compounds) .

Q. Which spectroscopic techniques are critical for characterizing 3-Methyl-5-(piperidin-1-yl)aniline?

- Methodological Answer : Key techniques include:

- FT-IR : Confirms functional groups (e.g., NH₂ stretch ~3400 cm⁻¹, piperidine C-N vibrations ~1200 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.0 ppm, piperidine methyl groups at δ 1.2–1.6 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₇N₂: ~205.3 m/z) .

- X-ray Crystallography : Resolves 3D structure for stereochemical confirmation (see for analogous protocols) .

Advanced Research Questions

Q. How can reaction conditions for synthesizing 3-Methyl-5-(piperidin-1-yl)aniline be optimized using Design of Experiments (DOE)?

- Methodological Answer : Apply a Box-Behnken design (BBD) to optimize variables like temperature, solvent ratio, and catalyst loading. demonstrates this approach for aniline degradation studies, which can be adapted for synthesis. For example:

- Variables : Temperature (80–120°C), solvent (water:ethanol ratio), and reaction time (6–12 hrs).

- Response Surface Methodology (RSM) identifies optimal conditions for yield and purity . Validate via ANOVA to assess factor significance .

Q. What computational methods can predict the reactivity and stability of 3-Methyl-5-(piperidin-1-yl)aniline in different environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, uses DFT to analyze electronic properties of similar aniline derivatives .

- Molecular Dynamics (MD) Simulations : Model interactions with solvents (e.g., water, DMSO) to assess stability. Parameters include radial distribution functions (RDFs) and solvation free energy .

Q. How do steric and electronic effects of the piperidine substituent influence the compound’s biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on piperidine) and testing receptor binding. For example:

- Replace piperidine with morpholine (as in ) to compare steric effects .

- Use radioligand binding assays (e.g., cannabinoid receptor studies in ) to quantify affinity . Correlate results with computational docking (e.g., AutoDock Vina) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for 3-Methyl-5-(piperidin-1-yl)aniline derivatives?

- Methodological Answer :

- Replicate Synthesis : Ensure consistent protocols (e.g., solvent purity, cooling rates) to minimize variability .

- Cross-Validate Techniques : Combine DSC (differential scanning calorimetry) with NMR to confirm melting points and structural integrity .

- Review Crystallization Conditions : Polymorphism (e.g., ethanol vs. acetonitrile recrystallization in ) can alter melting points .

Stability and Degradation Studies

Q. What methodologies assess the photolytic or oxidative degradation of 3-Methyl-5-(piperidin-1-yl)aniline?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。